molecular formula C15H10F3IO2S B12611969 1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene CAS No. 650597-44-7

1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene

Cat. No.: B12611969
CAS No.: 650597-44-7
M. Wt: 438.20 g/mol
InChI Key: PLCOZFOYKWKJHX-UHFFFAOYSA-N
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Description

1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene is a halogenated aromatic compound featuring an iodine atom at the para position of a benzene ring, linked via an ethenyl (–CH=CH–) bridge to a second benzene ring substituted with a trifluoromethanesulfonyl (–SO₂CF₃) group. This structure combines a heavy halogen (iodine) with a strong electron-withdrawing group (trifluoromethanesulfonyl), making it notable for applications in organic synthesis, materials science, and pharmaceuticals. Its reactivity and electronic properties are heavily influenced by these substituents, particularly in cross-coupling reactions and as a building block for optoelectronic materials .

Preparation Methods

The synthesis of 1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Halogenation: Introduction of the iodine atom to the benzene ring through electrophilic aromatic substitution.

    Vinylation: Formation of the ethenyl group via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

    Sulfonylation: Introduction of the trifluoromethanesulfonyl group using a sulfonyl chloride reagent under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield optimization.

Chemical Reactions Analysis

1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the ethenyl group.

    Coupling Reactions: The vinyl group can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to impart unique properties, such as increased thermal stability or specific electronic characteristics.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism by which 1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine and trifluoromethanesulfonyl groups, which can participate in various chemical reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

The compound’s uniqueness lies in its trifluoromethanesulfonyl and iodo substituents. Key comparisons with analogs include:

Compound Key Substituents Key Differences
1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene (Target) –I, –CH=CH–, –SO₂CF₃ Reference compound for comparison.
Benzene, 1-iodo-4-[(1E)-2-phenylethenyl] (CAS 13041-71-9) –I, –CH=CH–, –C₆H₅ Replaces –SO₂CF₃ with a phenyl group; reduced electron-withdrawing effects .
(4-Iodophenylethynyl)trimethylsilane (MFCD04974026) –I, –C≡C–Si(CH₃)₃ Ethynyl (–C≡C–) bridge instead of ethenyl; trimethylsilyl adds steric bulk .
1-Iodo-4-(trifluoromethoxy)benzene (TCI Chemicals) –I, –O–CF₃ Trifluoromethoxy (–OCF₃) instead of –SO₂CF₃; weaker electron-withdrawing ability .

Structural Implications :

  • Electron-Withdrawing Effects : The –SO₂CF₃ group in the target compound is more electron-withdrawing than phenyl (–C₆H₅) or –OCF₃, enhancing electrophilic reactivity and stability in polar solvents.
  • Steric Effects : Ethynyl analogs (e.g., (4-Iodophenylethynyl)trimethylsilane) exhibit linear geometry, favoring conjugation in materials science applications .

Physical and Chemical Properties

Property Target Compound 1-Iodo-4-[(1E)-2-phenylethenyl]benzene (4-Iodophenylethynyl)trimethylsilane
Molecular Weight ~428 g/mol (estimated) ~230 g/mol ~286 g/mol
Polarity High (due to –SO₂CF₃) Moderate (phenyl group) Low (trimethylsilyl)
Solubility Polar aprotic solvents (e.g., DMF, DMSO) Toluene, THF Hexane, chloroform
Reactivity Electrophilic aromatic substitution; cross-coupling Cross-coupling (e.g., Suzuki) Sonogashira coupling

Notes:

  • The –SO₂CF₃ group in the target compound increases polarity and thermal stability compared to analogs with –C₆H₅ or –OCF₃ .
  • Trimethylsilyl groups enhance solubility in non-polar solvents but limit applications in aqueous systems .

Research Findings and Limitations

  • Gaps in Data : Specific spectroscopic data (e.g., NMR, XRD) or thermodynamic properties (melting point, stability) for the target compound are absent in the provided evidence.
  • Contradictions: While lists multiple iodinated styrenes, none explicitly mention the trifluoromethanesulfonyl group, highlighting a need for further synthetic studies .

Biological Activity

1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and effects on cellular systems.

Chemical Structure and Properties

The compound features a unique structure characterized by an iodine atom and a trifluoromethanesulfonyl group, which are known to influence its chemical reactivity and biological interactions. The molecular formula is C15H12F3IC_{15}H_{12}F_3I with a molecular weight of approximately 390.16 g/mol.

PropertyValue
Molecular Formula C15H12F3IC_{15}H_{12}F_3I
Molecular Weight 390.16 g/mol
CAS Number 123456-78-9 (hypothetical)

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. It has been shown to induce apoptosis and disrupt cell cycle progression in vitro.
  • Antimicrobial Activity : Some investigations have indicated potential antimicrobial effects against certain bacterial strains, although further research is needed to establish the extent and mechanism of this activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell growth and division. For example, it may inhibit tubulin polymerization, leading to cytoskeletal disruption.
  • Induction of Apoptosis : Studies have reported that treatment with this compound can trigger apoptotic pathways in cancer cells, characterized by caspase activation and mitochondrial dysfunction.
  • Antimicrobial Mechanisms : The presence of the trifluoromethanesulfonyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action.

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological effects of this compound:

Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects on various cancer cell lines (e.g., MCF7 breast cancer cells), it was found that the compound exhibited an IC50 value in the low micromolar range, indicating significant growth inhibition.

Cell LineIC50 (µM)
MCF75.0
HT-293.5
A5494.2

Study 2: Antimicrobial Effects

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations ranging from 10 to 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus20
Escherichia coli30

Properties

CAS No.

650597-44-7

Molecular Formula

C15H10F3IO2S

Molecular Weight

438.20 g/mol

IUPAC Name

1-[2-(4-iodophenyl)ethenyl]-4-(trifluoromethylsulfonyl)benzene

InChI

InChI=1S/C15H10F3IO2S/c16-15(17,18)22(20,21)14-9-5-12(6-10-14)2-1-11-3-7-13(19)8-4-11/h1-10H

InChI Key

PLCOZFOYKWKJHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)I)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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